molecular formula C10H14ClNOS B2788620 2-Chloro-N-[2-methyl-1-(thiophen-2-YL)propyl]acetamide CAS No. 940271-64-7

2-Chloro-N-[2-methyl-1-(thiophen-2-YL)propyl]acetamide

Cat. No.: B2788620
CAS No.: 940271-64-7
M. Wt: 231.74
InChI Key: YURBAVIBUICOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide is a chemical compound with the molecular formula C10H14ClNOS. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for studies related to heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide typically involves the reaction of 2-methyl-1-(thiophen-2-yl)propan-1-amine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Condensation Reactions: The amide group can engage in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, altering their activity. The chlorine atom and the amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the chloroacetamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(2-methyl-1-thiophen-2-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNOS/c1-7(2)10(12-9(13)6-11)8-4-3-5-14-8/h3-5,7,10H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURBAVIBUICOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CS1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.